![molecular formula C24H27N7O2 B2857152 2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2379995-33-0](/img/structure/B2857152.png)
2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties . The compound also seems to contain a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to pyridine and benzene .
Molecular Structure Analysis
The compound’s structure is likely complex due to the presence of multiple rings and functional groups. Pyrazoles generally have a 5-membered ring with two nitrogen atoms, and pyrimidines have a 6-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazoles can undergo a variety of reactions including substitutions and additions . Pyrimidines can also participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are known to be soluble in polar organic solvents . Pyrimidines are also typically soluble in water .Applications De Recherche Scientifique
Antiviral Activity
- Hepatitis B Virus (HBV): Certain derivatives of pyrazolo[3,4-d]pyrimidine, a related compound, have been tested for antiviral activity against HBV, showing moderate to high activities (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
- Herpes Simplex Virus (HSV-1): Novel derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine have been synthesized for antiviral evaluation against HSV-1 (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Anti-Inflammatory and Analgesic Agents
- Synthesis for Anti-Inflammatory Use: Research has been conducted on the synthesis of novel 1‐pyrazolylpyridin‐2‐ones, which includes derivatives of the compound , for potential anti‐inflammatory and analgesic activities (Ismail et al., 2007).
Anticancer and Anti-5-Lipoxygenase Agents
- Anticancer Activity: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results (Rahmouni et al., 2016).
Antioxidant Activity
- Evaluation as Antioxidants: Some heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, closely related to the compound of interest, have been synthesized and evaluated for their antioxidant activity (El‐Mekabaty, 2015).
Insecticidal and Antibacterial Potential
- Use in Pest Control: Synthesis of pyrimidine linked pyrazole heterocyclics, which includes derivatives of the compound, has been explored for their insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-16-9-17(2)31(29-16)22-11-23(27-15-26-22)33-13-18-3-6-30(7-4-18)24-19(12-25)10-20-14-32-8-5-21(20)28-24/h9-11,15,18H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUDVURPCHLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

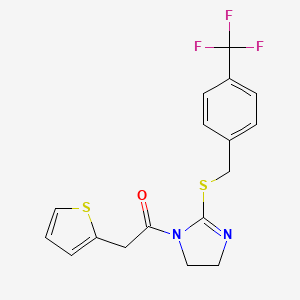
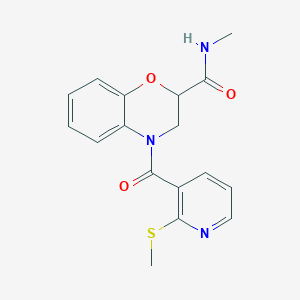
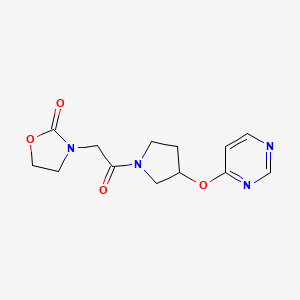
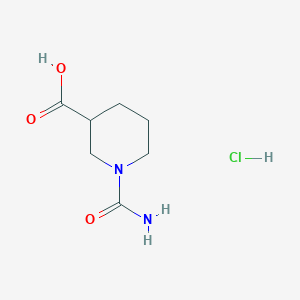
![1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2857074.png)
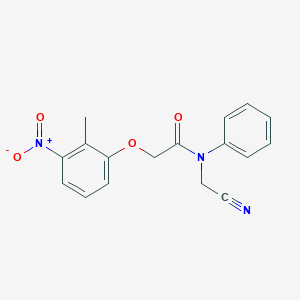

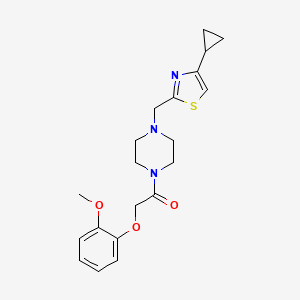
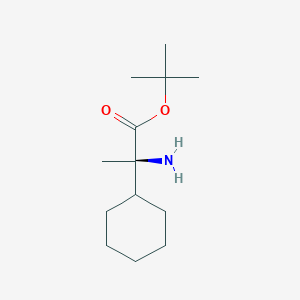
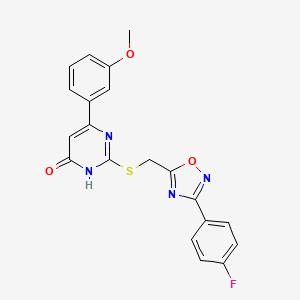

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)
